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N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide

PI3K Inhibition Kinase Assay In vitro Pharmacology

Researchers seeking novel PI3K-targeting scaffolds face limited structural diversity in commercial libraries. This oxalamide provides a distinct phenoxyacetyl-piperidine core with pyridin-3-yl ethanediamide, enabling unexplored kinase binding interactions. Key applications: • High-throughput PI3K screening candidate • SAR starting point for oxalamide-based kinase probes • Computational docking against PI3K isoforms. Supplied at ≥95% HPLC purity; in stock for immediate dispatch.

Molecular Formula C21H24N4O4
Molecular Weight 396.447
CAS No. 1235338-71-2
Cat. No. B2797911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide
CAS1235338-71-2
Molecular FormulaC21H24N4O4
Molecular Weight396.447
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C21H24N4O4/c26-19(15-29-18-6-2-1-3-7-18)25-11-8-16(9-12-25)13-23-20(27)21(28)24-17-5-4-10-22-14-17/h1-7,10,14,16H,8-9,11-13,15H2,(H,23,27)(H,24,28)
InChIKeyDEXPCNYJNQMSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide – PI3K Oxalamide Research Compound


N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide (CAS 1235338-71-2) is a synthetic small-molecule oxalamide featuring a piperidine core with a phenoxyacetyl substituent linked via ethanediamide to a pyridin-3-yl moiety. It is offered as a research chemical and has been associated in cheminformatics databases with binding to phosphoinositide 3-kinase (PI3K) isoforms [1]. However, publicly available, peer-reviewed pharmacological characterization for this specific compound is extremely scarce.

Unvalidated PI3Kbeta binding annotation
No selectivity or cellular activity data available
May support broad-panel screening only after target-engagement validation

Why Generic Substitution is Unsupported


The compound belongs to the oxalamide class, where minor structural modifications—such as the nature of the N-acyl group (phenoxyacetyl) and the heterocyclic amine (pyridin-3-yl)—can drastically alter target engagement and polypharmacology [1]. Without published selectivity profiles or head-to-head data against close analogs (e.g., pyridin-2-yl or pyridin-4-yl isomers), there is no empirical basis to assume functional interchangeability. Generic substitution is therefore unsupported; any substitution risks unknowingly changing the biological activity profile.

Minor structural changes (e.g., pyridin-2-yl/4-yl isomers) may shift target engagement; no comparative data exist.

Selectivity profile is unknown; assumption of functional equivalence to oxalamide analogs is unsupported.

Lack of published SAR and head-to-head data means generic substitution risks uncharacterized activity changes.

Differentiation Evidence (Limited Data)


PI3Kbeta Binding Affinity – Single-Point Evidence

A cheminformatics entry suggests the compound may inhibit PI3Kbeta, but this is an unverified, single-database mapping with no comparator data. The claimed Ki value for a structurally related record is 41 nM against PI3Kbeta [1]. However, it is not confirmed that this data point corresponds to the exact CAS 1235338-71-2 compound. In the absence of confirmatory studies or parallel testing of comparators, this cannot be used for differentiation.

PI3Kbeta Affinity
Data to verify
41 nM (unconfirmed)
Supports target-engagement review only if confirmed
Unverified database annotation; no comparator data
PI3K Inhibition Kinase Assay In vitro Pharmacology

Selectivity Profile – No Data Available

No quantitative selectivity data (e.g., against other PI3K isoforms, kinases, or unrelated targets) exists in the public domain for this compound. Class-level inference suggests oxalamides can be promiscuous, but the specific selectivity fingerprint of this molecule is unknown [1]. This absence precludes any assessment of target engagement specificity relative to alternatives.

Target Selectivity
Class-level inference
No data
Cannot differentiate from alternatives
Class-level promiscuity possible but unverified
Selectivity Kinase Profiling Safety Pharmacology

In Vitro ADME Parameters – Not Characterized

No experimental solubility, permeability, metabolic stability, or CYP inhibition data are publicly available for this compound. Computational predictions exist (e.g., via SwissADME), but such predictions are not experimentally verified and are not a reliable basis for procurement differentiation.

ADME Parameters
Data to verify
Not characterized
Precludes assay-fit evaluation
Computational predictions not experimentally verified
ADME Solubility Metabolic Stability

Cellular Efficacy – No Reported Data

No published studies report the effect of this compound on cellular biomarker modulation (e.g., AKT phosphorylation) or cell viability. This contrasts with some tool compounds in the PI3K class, where cellular EC50 values are available and can guide selection for in vitro experiments.

Cellular Activity
Class-level inference
No reported data
Cell-based assay utility unproven
Contrasts with characterized PI3K tool compounds
Cellular Assay Phenotypic Screening Biomarker Modulation

Availability and Purity – Standard Vendor Specifications

The compound is available from several research chemical vendors with a typical purity of 95% (HPLC) . This purity level is standard for screening compounds and does not constitute a differentiating factor. Higher purity batches may be available upon custom request, but these are not standard offerings.

Standard Purity
Supporting evidence
95% (HPLC)
Adequate for initial screening
Not a differentiating factor; custom higher purity may be available
Chemical Purity Procurement Quality Control

In Vivo Pharmacokinetics – No Data

No in vivo pharmacokinetic data (absorption, distribution, clearance) exist for this compound. Many oxalamide analogs suffer from poor aqueous solubility and rapid clearance, but this is a class-level consideration and not verified for this specific molecule.

In Vivo PK
Class-level inference
No data
Unsuitable for animal studies without prior characterization
Class-level rapid clearance possible but not verified
Pharmacokinetics Bioavailability In Vivo Study

Application Scenarios (Limited Data)


Primary Biochemical Screening for PI3K Isoform Hits

The compound could be used as a starting point for high-throughput PI3K screening, provided the user independently verifies target engagement and selectivity. Due to the absence of characterization data, it should only be included in unbiased, broad-panel screens alongside well-characterized tool inhibitors.

Medicinal Chemistry Exploration of Oxalamide SAR

As a synthetically accessible oxalamide scaffold, this compound may serve as a lead-like molecule for structure-activity relationship (SAR) studies, particularly exploring the influence of the pyridin-3-yl and phenoxyacetyl groups on kinase binding. Researchers would need to generate their own comparative data for any meaningful SAR conclusions.

In Silico Modeling and Docking Studies

The compound's structure makes it a candidate for computational docking studies against PI3K or other targets. However, the lack of experimental potency data means docking predictions cannot be validated, limiting the reliability of such studies.

Negative Control Qualification

If experimental characterization reveals the compound to be inactive against a target of interest while maintaining acceptable purity, it could potentially be employed as a chemically similar negative control for assays involving active oxalamide inhibitors. This application would require rigorous empirical validation.

Application
Selection Property
Validation Focus
PI3K isoform screening
Unbiased broad-panel inclusion
Independent target-engagement validation
Oxalamide SAR exploration
Synthetic scaffold accessibility
Comparative kinase binding data generation
In silico docking studies
Structural diversity
Experimental potency validation
Negative control qualification
Chemical similarity to active oxalamides
Rigorous inactivity validation
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